Cas no 13302-67-5 (1,2,4-Naphthalenetriol)

1,2,4-Naphthalenetriol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Naphthalenetriol
- Naphthalene-1,2,4-triol
- 2-Hydroxy-1,4-naphthalenediol
- DTXSID90157911
- AKOS006306297
- CS-0093915
- NS00024255
- SCHEMBL3195164
- 13302-67-5
- D75498
- 1,2,4-trihydroxynaphthalene
- EINECS 236-327-2
- ZRJPJJSLXARURS-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C10H8O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11-13H
- InChI Key: ZRJPJJSLXARURS-UHFFFAOYSA-N
- SMILES: C1(O)=C2C(C=CC=C2)=C(O)C=C1O
Computed Properties
- Exact Mass: 176.04734
- Monoisotopic Mass: 176.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 60.7A^2
Experimental Properties
- Density: 1.482
- Boiling Point: 425°Cat760mmHg
- Flash Point: 220.3°C
- Refractive Index: 1.777
- PSA: 60.69
1,2,4-Naphthalenetriol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164555-5g |
Naphthalene-1,2,4-triol |
13302-67-5 | 98% | 5g |
¥26618.00 | 2024-08-09 | |
Chemenu | CM563100-5g |
Naphthalene-1,2,4-triol |
13302-67-5 | 95%+ | 5g |
$2925 | 2024-08-02 |
1,2,4-Naphthalenetriol Related Literature
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1. 535. The constitution of piceatannolJill Cunningham,E. Haslam,R. D. Haworth J. Chem. Soc. 1963 2875
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2. Iron–copper bimetallic nanoparticles supported on hollow mesoporous silica spheres: the effect of Fe/Cu ratio on heterogeneous Fenton degradation of a dyeJing Wang,Chao Liu,Ijaz Hussain,Cheng Li,Jiansheng Li,Xiuyun Sun,Jinyou Shen,Weiqing Han,Lianjun Wang RSC Adv. 2016 6 54623
Additional information on 1,2,4-Naphthalenetriol
Introduction to 1,2,4-Naphthalenetriol (CAS No. 13302-67-5)
1,2,4-Naphthalenetriol, also known by its CAS number 13302-67-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This triterpenoid derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the class of naphthalene derivatives, characterized by its three hydroxyl groups strategically positioned on the naphthalene core. This arrangement imparts distinct reactivity and biological activity, making it a valuable scaffold for drug development.
The chemical structure of 1,2,4-Naphthalenetriol consists of a naphthalene ring system with hydroxyl functional groups at the 1, 2, and 4 positions. This configuration enhances its solubility in polar solvents and facilitates interactions with biological targets. The presence of multiple hydroxyl groups also makes it a versatile intermediate in synthetic chemistry, enabling modifications that can tailor its pharmacological properties. Researchers have leveraged these characteristics to explore its role in various therapeutic contexts.
In recent years, 1,2,4-Naphthalenetriol has been studied for its potential in anti-inflammatory and antioxidant applications. The hydroxyl groups contribute to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress—a key factor in numerous pathological conditions. Preclinical studies have suggested that derivatives of 1,2,4-Naphthalenetriol may exhibit inhibitory effects on enzymes such as lipoxygenase and cyclooxygenase, which are central to inflammatory responses. These findings have prompted further investigation into its mechanism of action and therapeutic efficacy.
Moreover, the structural motif of 1,2,4-Naphthalenetriol has inspired the design of novel compounds with enhanced bioavailability and target specificity. By incorporating this scaffold into drug molecules, researchers aim to develop treatments with improved pharmacokinetic profiles. For instance, modifications such as halogenation or alkylation at specific positions can modulate metabolic stability and binding affinity. Such structural optimizations are critical for advancing candidates toward clinical trials.
The synthesis of 1,2,4-Naphthalenetriol itself presents an interesting challenge due to the need for precise functionalization of the naphthalene core. Traditional methods often involve multi-step reactions starting from commercially available precursors like naphthalene or its halogenated derivatives. Advances in catalytic processes have enabled more efficient routes, reducing the number of synthetic steps while maintaining high yields. These improvements are essential for scaling up production and ensuring cost-effectiveness in pharmaceutical manufacturing.
Recent publications highlight the compound's role in exploring new therapeutic avenues beyond inflammation and oxidation. For example, researchers have investigated its interaction with metalloproteinases involved in cancer progression. The hydroxyl-rich structure of 1,2,4-Naphthalenetriol allows for chelation with metal ions like copper and iron, which are often dysregulated in tumor microenvironments. This property has opened avenues for developing metal-based anticancer agents that incorporate 1,2,4-Naphthalenetriol as a key component.
The compound's potential extends to neuroprotective applications as well. Oxidative stress and neuroinflammation are hallmark features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that 1,2,4-Naphthalenetriol derivatives can cross the blood-brain barrier (BBB) and exert protective effects on neuronal cells. By modulating signaling pathways associated with neurodegeneration, these derivatives may offer a novel approach to treating these debilitating conditions.
In conclusion,1,2,4-Naphthalenetriol (CAS No. 13302-67-5) is a multifaceted compound with significant promise in pharmaceutical research. Its unique structural features enable diverse applications ranging from anti-inflammatory therapies to cancer treatment and neuroprotection. Ongoing studies continue to uncover new mechanisms by which this compound can be harnessed for medical benefit. As synthetic methodologies improve and our understanding of its biological interactions deepens,1,2,4-Naphthalenetriol is poised to play an increasingly important role in drug discovery and development.
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